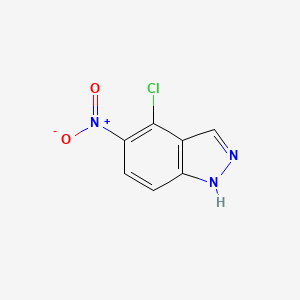
4-Chloro-5-nitro-1H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-5-nitro-1H-indazole is a chemical compound with the molecular formula C7H4ClN3O2 . It has a molecular weight of 197.58 .
Synthesis Analysis
The synthesis of indazoles, including 4-Chloro-5-nitro-1H-indazole, has been a topic of recent research . Strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The InChI code for 4-Chloro-5-nitro-1H-indazole is 1S/C7H4ClN3O2/c8-7-4-3-9-10-5(4)1-2-6(7)11(12)13/h1-3H, (H,9,10) . This code provides a specific representation of the molecule’s structure.Chemical Reactions Analysis
Indazoles, including 4-Chloro-5-nitro-1H-indazole, can be synthesized through various methods . These include reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .Physical And Chemical Properties Analysis
4-Chloro-5-nitro-1H-indazole has a molecular weight of 197.58 . The InChI code provides information about its molecular structure .Scientific Research Applications
Specific Scientific Field
Summary of the Application
Indazole-containing heterocyclic compounds have a wide variety of medicinal applications. They are used as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .
Methods of Application or Experimental Procedures
The synthesis of indazoles involves various strategies including transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent .
Results or Outcomes
Several recently marketed drugs contain the indazole structural motif . These drugs have shown promising results in treating various diseases, demonstrating the effectiveness of indazoles in medicinal applications .
Anti-inflammatory Applications of Indazoles
Specific Scientific Field
Summary of the Application
Indazoles have been reported to have anti-inflammatory potential .
Methods of Application or Experimental Procedures
2-(7-benzylidene-3-phenyl-3,3a,4,5,6,7-hexahydroindazol-2-yl)-5-(4-chloro benzyl)thiazol-4-one derivatives were synthesized and screened for their in vivo anti-inflammatory potential .
Results or Outcomes
These derivatives were found to have high anti-inflammatory activity along with minimum ulcerogenic potential .
Anticancer Applications of Indazoles
Specific Scientific Field
Summary of the Application
Indazole-containing compounds have been found to exhibit anticancer properties . They can inhibit the growth of cancer cells and induce apoptosis .
Methods of Application or Experimental Procedures
The anticancer properties of indazoles are typically evaluated using in vitro cell culture models and in vivo animal models . The specific procedures can vary depending on the type of cancer being studied .
Results or Outcomes
Several indazole derivatives have shown promising results in preclinical studies, demonstrating their potential as anticancer agents .
Inhibitors of Nitric Oxide Synthase Isoforms
Specific Scientific Field
Summary of the Application
Some nitro-1H-indazoles, including those with other C-substituents, are powerful inhibitors of nitric oxide synthase isoforms, nNOS, iNOS, and eNOS .
Methods of Application or Experimental Procedures
The inhibitory activity of these compounds is typically evaluated using biochemical assays that measure the activity of nitric oxide synthase isoforms .
Results or Outcomes
These compounds have been found to effectively inhibit the activity of nitric oxide synthase isoforms, suggesting their potential use in the treatment of diseases associated with nitric oxide overproduction .
Future Directions
The future directions in the research of indazoles, including 4-Chloro-5-nitro-1H-indazole, involve the development of novel methods for the regiocontrolled synthesis of substituted indazoles due to their wide range of applications . This includes traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications, functional materials, and catalysis .
properties
IUPAC Name |
4-chloro-5-nitro-1H-indazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O2/c8-7-4-3-9-10-5(4)1-2-6(7)11(12)13/h1-3H,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXZCWGUWGPLXOR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1NN=C2)Cl)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40327849 |
Source


|
| Record name | 4-Chloro-5-nitro-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40327849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5-nitro-1H-indazole | |
CAS RN |
907958-42-3 |
Source


|
| Record name | 4-Chloro-5-nitro-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40327849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-5-nitro-1H-indazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Chloro-imidazo[2,1-b]thiazole-5-carboxylic acid](/img/structure/B1362577.png)
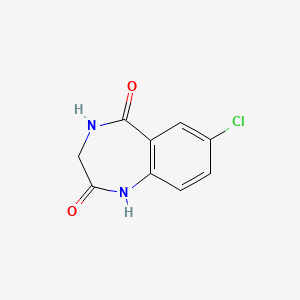
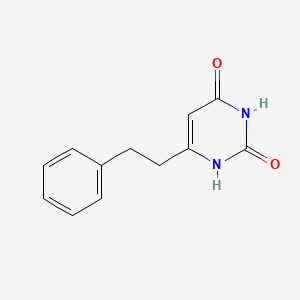
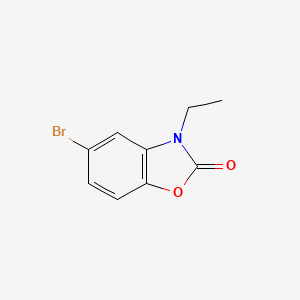
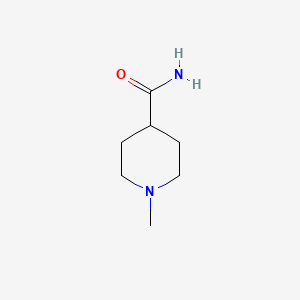

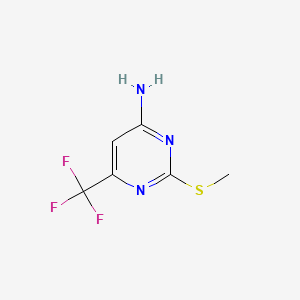
![2-{[2-(2-Chloroanilino)-2-oxoethyl]-sulfanyl}acetic acid](/img/structure/B1362593.png)





